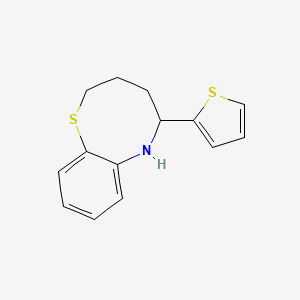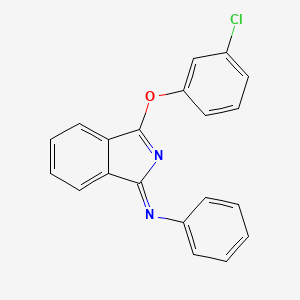
(1Z)-3-(3-Chlorophenoxy)-N-phenyl-1H-isoindol-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-3-(3-Chlorophenoxy)-N-phenyl-1H-isoindol-1-imine is a synthetic organic compound that belongs to the class of isoindoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-3-(3-Chlorophenoxy)-N-phenyl-1H-isoindol-1-imine typically involves the following steps:
Formation of Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an ortho-substituted benzylamine and a suitable electrophile.
Introduction of Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction using 3-chlorophenol and an appropriate leaving group.
Formation of Imine: The final step involves the condensation of the isoindoline derivative with aniline to form the imine linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1Z)-3-(3-Chlorophenoxy)-N-phenyl-1H-isoindol-1-imine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, isoindoline derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. Research into this compound may reveal similar biological activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Isoindoline derivatives have been investigated for their anticancer, antiviral, and neuroprotective properties.
Industry
Industrially, such compounds may find applications in the development of new materials, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1Z)-3-(3-Chlorophenoxy)-N-phenyl-1H-isoindol-1-imine would depend on its specific biological target. Generally, isoindoline derivatives interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1Z)-3-(4-Chlorophenoxy)-N-phenyl-1H-isoindol-1-imine
- (1Z)-3-(3-Bromophenoxy)-N-phenyl-1H-isoindol-1-imine
- (1Z)-3-(3-Methoxyphenoxy)-N-phenyl-1H-isoindol-1-imine
Uniqueness
(1Z)-3-(3-Chlorophenoxy)-N-phenyl-1H-isoindol-1-imine is unique due to the presence of the 3-chlorophenoxy group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be explored in terms of its reactivity, binding affinity to biological targets, and overall pharmacological profile.
Eigenschaften
CAS-Nummer |
87974-12-7 |
|---|---|
Molekularformel |
C20H13ClN2O |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
3-(3-chlorophenoxy)-N-phenylisoindol-1-imine |
InChI |
InChI=1S/C20H13ClN2O/c21-14-7-6-10-16(13-14)24-20-18-12-5-4-11-17(18)19(23-20)22-15-8-2-1-3-9-15/h1-13H |
InChI-Schlüssel |
OWEDDYGWSRQHRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=C2C3=CC=CC=C3C(=N2)OC4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


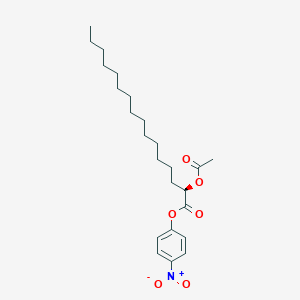
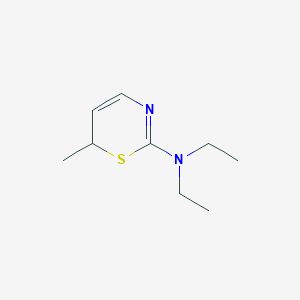
![2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione](/img/structure/B14396982.png)
![1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine](/img/structure/B14396983.png)
![N-Butyl-N'-[6-(morpholin-4-yl)pyridazin-3-yl]urea](/img/structure/B14396989.png)
silane](/img/structure/B14396995.png)
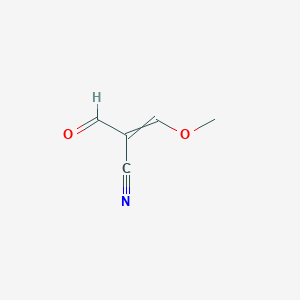
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B14397013.png)
![5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide](/img/structure/B14397033.png)
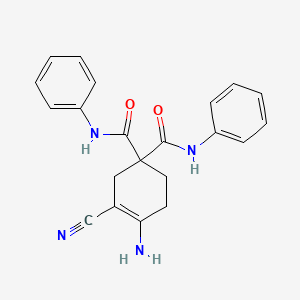
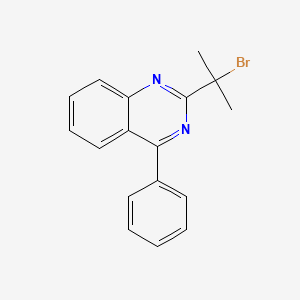
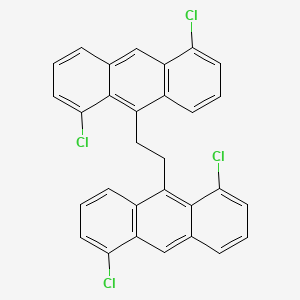
![6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride](/img/structure/B14397053.png)
